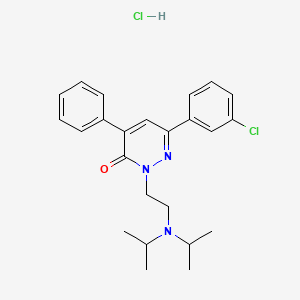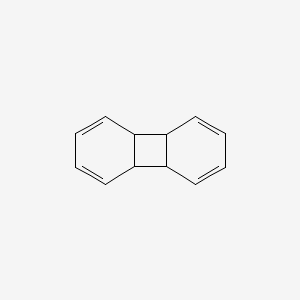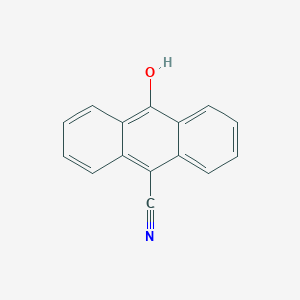
10-Hydroxyanthracene-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyanthracene-9-carbonitrile: is an organic compound with the molecular formula C₁₅H₉NO and a molecular weight of 219.238 g/mol It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyl group and a nitrile group attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 10-Hydroxyanthracene-9-carbonitrile typically involves the functionalization of anthracene derivatives. One common method is the hydroxylation of 9-cyanoanthracene. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .
Industrial Production Methods:
Industrial production of this compound may involve multi-step synthesis processes starting from readily available anthracene derivatives. The process generally includes nitration, reduction, and subsequent hydroxylation steps under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 10-Hydroxyanthracene-9-carbonitrile can undergo oxidation reactions to form anthraquinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Acids or bases for esterification or etherification.
Major Products Formed:
Anthraquinone Derivatives: Formed through oxidation.
Amines: Formed through reduction of the nitrile group.
Esters or Ethers: Formed through substitution reactions involving the hydroxyl group.
Applications De Recherche Scientifique
Chemistry:
10-Hydroxyanthracene-9-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine:
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry:
In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
Mécanisme D'action
The mechanism of action of 10-Hydroxyanthracene-9-carbonitrile is primarily related to its ability to participate in electron transfer reactions. The hydroxyl and nitrile groups can interact with various molecular targets, facilitating redox reactions and the formation of reactive intermediates. These interactions are crucial in its applications as a fluorescent probe and in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
9-Anthraldehyde: Another anthracene derivative with an aldehyde group instead of a nitrile group.
10-Methoxyanthracene-9-carbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
9,10-Dicyanoanthracene: Contains two nitrile groups instead of one hydroxyl and one nitrile group.
Uniqueness:
10-Hydroxyanthracene-9-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the anthracene core. This dual functionality allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .
Propriétés
Numéro CAS |
14789-46-9 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
10-hydroxyanthracene-9-carbonitrile |
InChI |
InChI=1S/C15H9NO/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8,17H |
Clé InChI |
LPSOEIGMHMTXDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



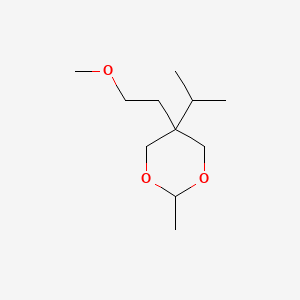
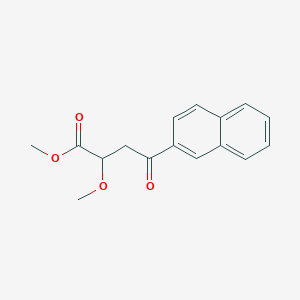
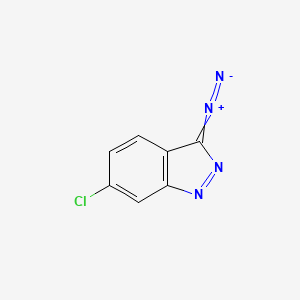
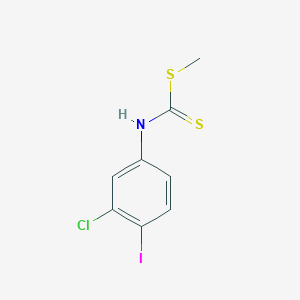
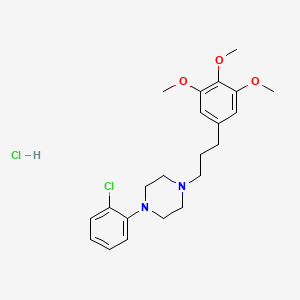

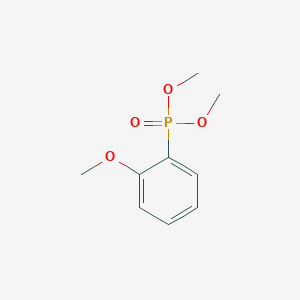
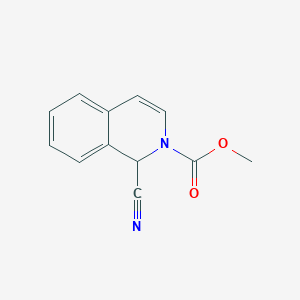

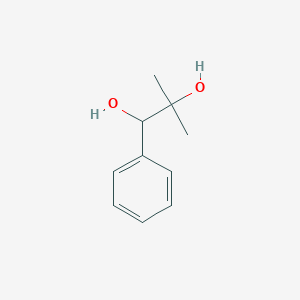
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
